[4-(Dimethylamino)-2-methylphenyl](4-methoxyphenyl)methanone
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Overview
Description
4-(Dimethylamino)-2-methylphenylmethanone is an organic compound with the molecular formula C16H17NO. This compound is known for its unique chemical structure, which includes a dimethylamino group, a methyl group, and a methoxyphenyl group attached to a methanone core. It is used in various scientific research applications due to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-methylphenylmethanone typically involves the reaction of 4-(dimethylamino)benzaldehyde with 4-methoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques ensures the efficient production of 4-(Dimethylamino)-2-methylphenylmethanone on a larger scale .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-2-methylphenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the methanone group to a secondary alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Secondary alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
4-(Dimethylamino)-2-methylphenylmethanone is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2-methylphenylmethanone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl group can engage in π-π stacking interactions. These interactions influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)phenylmethanone
- [4-(Dimethylamino)-1-naphthyl][4-(dimethylamino)phenyl]methanone
- Michler’s ketone (Bis[4-(dimethylamino)phenyl]methanone)
Uniqueness
4-(Dimethylamino)-2-methylphenylmethanone is unique due to the presence of both a dimethylamino group and a methoxyphenyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the study of molecular interactions .
Properties
CAS No. |
65786-57-4 |
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Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
[4-(dimethylamino)-2-methylphenyl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C17H19NO2/c1-12-11-14(18(2)3)7-10-16(12)17(19)13-5-8-15(20-4)9-6-13/h5-11H,1-4H3 |
InChI Key |
ZPDPIPWNPGYWOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)C(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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